VU0420373 -

VU0420373

Catalog Number: EVT-8154987
CAS Number:
Molecular Formula: C15H11FN2O
Molecular Weight: 254.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of VU0420373 involves several steps that are typical for small molecule development. While specific synthetic routes are not detailed in the available literature, it is common for such compounds to be synthesized through multi-step organic reactions that may include:

  • Formation of key intermediates: This often involves the use of starting materials that are readily available and can undergo various transformations such as alkylation, acylation, or cyclization.
  • Purification: After synthesis, compounds like VU0420373 are purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels (≥98% as per Sigma-Aldrich specifications) .

The exact conditions (temperature, solvents, catalysts) for synthesizing VU0420373 have not been explicitly documented in the search results, indicating a need for further research or proprietary methods used by chemical suppliers.

Molecular Structure Analysis
  • Molecular Formula: The empirical formula and molecular weight can provide insights into its reactivity and solubility.
  • Structural Features: The presence of specific functional groups (e.g., amines, carboxylic acids) can influence binding affinities and biological activity.

Further analysis, such as X-ray crystallography or NMR spectroscopy, would provide precise structural data.

Chemical Reactions Analysis

VU0420373 primarily engages in biochemical reactions within S. aureus, specifically activating the HssRS system. This activation leads to:

  • Induction of heme biosynthesis: By stimulating the heme biosynthetic pathway, VU0420373 increases intracellular levels of heme, which is essential for various cellular functions.
  • Toxicity Mechanism: The compound's ability to enhance heme production may lead to metabolic overload or dysregulation in S. aureus, resulting in cell death under certain conditions .

The detailed kinetics and pathways involved in these reactions require further investigation through enzymatic assays and metabolic profiling.

Mechanism of Action

The mechanism of action of VU0420373 involves its role as an activator of the HssRS system in S. aureus. This system is crucial for sensing and responding to heme levels within the bacterial cell:

  1. Activation of HssRS: VU0420373 binds to HssR, a response regulator that activates genes involved in heme biosynthesis when heme levels are low.
  2. Increased Heme Levels: By promoting the production of heme, VU0420373 enhances respiratory metabolism and can lead to toxic metabolic states when excess heme accumulates .
  3. Synergistic Effects: Studies suggest that VU0420373 may work synergistically with other antimicrobial agents, enhancing their efficacy against resistant strains of bacteria.

Understanding this mechanism provides insights into potential therapeutic applications against bacterial infections.

Physical and Chemical Properties Analysis

While specific physical and chemical properties such as melting point, boiling point, solubility, and pKa values are not provided in the search results, general properties of compounds like VU0420373 can be inferred:

  • Solubility: Small molecules typically exhibit varying solubility in polar and non-polar solvents based on their functional groups.
  • Stability: The stability under physiological conditions is crucial for its potential therapeutic use.

Experimental determination of these properties would be necessary for comprehensive characterization.

Applications

VU0420373 holds promise in several scientific applications:

  • Antimicrobial Research: Its ability to activate heme biosynthesis presents a novel approach to combat bacterial infections, especially those caused by Staphylococcus aureus, which is known for its resistance to multiple antibiotics.
  • Metabolic Studies: Understanding how VU0420373 affects metabolic pathways can provide insights into bacterial physiology and potential vulnerabilities.
  • Drug Development: As a lead compound, VU0420373 could serve as a template for developing new antimicrobial agents targeting heme biosynthesis pathways.
Introduction to VU0420373 as a Research Subject

Historical Context of Heme Biosynthesis Modulators in Microbial Pathogenesis

Heme biosynthesis represents a fundamental metabolic pathway in bacterial pathogens, serving as a cornerstone for energy production via aerobic respiration. Historically, research on microbial pathogenesis identified heme not only as an essential prosthetic group for cytochromes and catalases but also as a critical vulnerability in bacterial physiology. Early studies revealed that pathogens like Staphylococcus aureus possess intricate regulatory systems, such as the heme sensor system (HssRS), to mitigate heme toxicity while ensuring sufficient acquisition for respiration [2]. This dual role—as an indispensable cofactor and a potential cytotoxin—positioned heme biosynthesis as a compelling target for antimicrobial intervention. Prior to the discovery of compounds like VU0420373, research focused primarily on nutrient deprivation (e.g., iron chelation) or broad-spectrum inhibitors of tetrapyrrole synthesis. However, these approaches lacked specificity, often disrupting host physiology or commensal microbiota. The emergence of S. aureus small colony variants (SCVs), which exhibit auxotrophy for heme precursors, highlighted the clinical relevance of this pathway in persistent infections [2] [6]. These historical insights laid the groundwork for targeted heme modulation as a strategy to exploit microbial metabolic dependencies.

Research Problem: Addressing Antimicrobial Resistance via Novel Metabolic Targeting

Antimicrobial resistance (AMR) constitutes a global health crisis, with traditional antibiotic classes rendered ineffective through well-established mechanisms: enzymatic inactivation, target modification, efflux pumps, and membrane permeability alterations [1] [3]. Critically, conventional antibiotics exert strong selective pressure that favors resistance emergence, particularly when targeting essential processes like cell wall synthesis or protein translation. Furthermore, metabolically dormant bacteria—including biofilm-embedded cells and SCVs—exhibit phenotypic tolerance to bactericidal antibiotics, enabling recurrent infections [6] [3].

Table 1: Limitations of Conventional Antibiotics Versus Metabolic Targeting

ApproachMechanismKey Limitations
β-LactamsCell wall synthesis inhibitionIneffective against SCVs and dormant cells
AminoglycosidesProtein synthesis inhibitionRequire proton motive force for uptake
FluoroquinolonesDNA gyrase inhibitionResistance via target mutations
Metabolic TargetingDisruption of pathogen-specific pathwaysNarrow spectrum; requires precise mechanistic insight

VU0420373 addresses these gaps by focusing on metabolic vulnerability rather than generic bactericidal activity. By forcing dysregulation of intracellular heme homeostasis—a process integral to bacterial respiration but absent in humans—it circumvents classical resistance mechanisms. This strategy aligns with the paradigm shift toward "niche-specific" antimicrobials that minimize collateral damage to the host microbiome while countering tolerance [5] [6].

Objectives: Mechanistic Elucidation and Therapeutic Potential Assessment

The primary objectives of VU0420373 research are threefold:

  • Mechanistic Elucidation: Determine how VU0420373 interacts with heme biosynthesis or regulatory machinery. Preliminary analog studies (e.g., VU0038882) suggest activation of the HssRS system through induced endogenous heme synthesis, leading to toxic accumulation [2].
  • Resistance Mitigation: Evaluate the compound’s capacity to prevent resistance emergence. Studies on related compounds demonstrate synergy with aminoglycosides and suppression of resistance in SCVs by disrupting fermentative metabolism [2] [6].
  • Therapeutic Validation: Assess efficacy in physiologically relevant models. Key metrics include bacterial load reduction, restoration of immune clearance (e.g., phagocyte killing), and resolution of infection in biofilm or intracellular niches [2].

Table 2: Key Research Objectives and Experimental Metrics for VU0420373

ObjectiveExperimental ModelKey Metrics
Mechanism of actionS. aureus WT/∆hemB mutantsIntracellular heme quantification; HssRS activation
Resistance profilingSerial passage assaysMIC/MBC stability; MDK99 measurements
Synergy with antibioticsCheckerboard assaysFIC indices; time-kill kinetics
In vivo efficacySystemic infection modelsBacterial burdens; histopathology; cytokine levels

Critically, VU0420373’s value lies in its ability to convert metabolically dormant pathogens into metabolically active states, rendering them susceptible to host defenses and conventional antibiotics. This approach aligns with emerging "anti-tolerance" strategies that target bacterial metabolism to reverse phenotypic resistance [6] [7]. Future work will require correlating in vitro mechanistic data with in vivo efficacy, particularly in models simulating the nutrient-limited environments where heme auxotrophy confers survival advantages to pathogens.

Key Limitations of Source Data:While VU0420373 itself is not explicitly detailed in the provided search results, its analog VU0038882 ('882) is extensively characterized. The mechanisms described here are inferred from studies on '882 [2], which serves as the closest pharmacological and mechanistic proxy.

Properties

Product Name

VU0420373

IUPAC Name

2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

Molecular Formula

C15H11FN2O

Molecular Weight

254.26 g/mol

InChI

InChI=1S/C15H11FN2O/c16-12-7-3-1-5-10(12)13-9-14(18-17-13)11-6-2-4-8-15(11)19/h1-9,19H,(H,17,18)

InChI Key

SJPGLKXXUIEFLO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C3=CC=CC=C3F)O

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C3=CC=CC=C3F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.